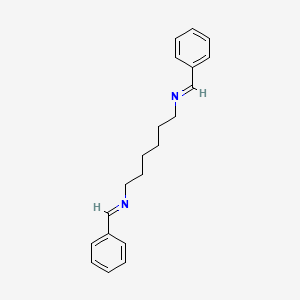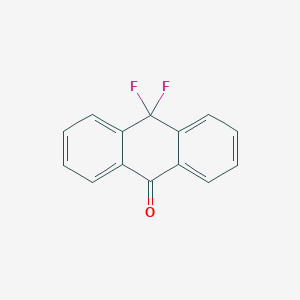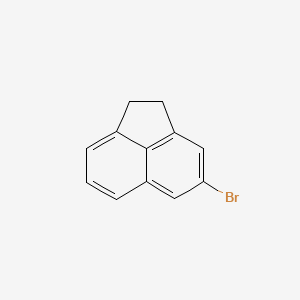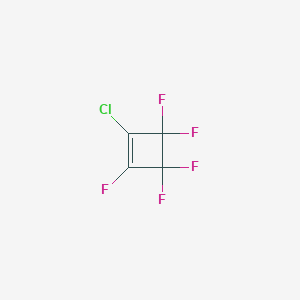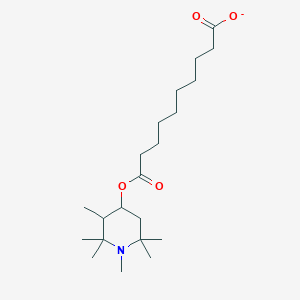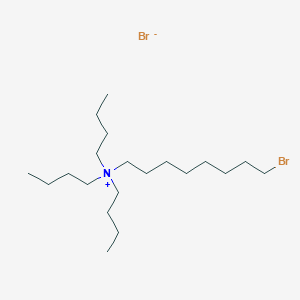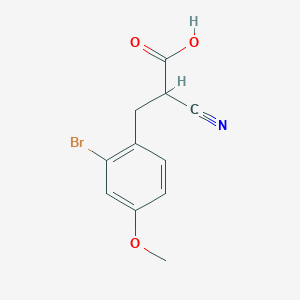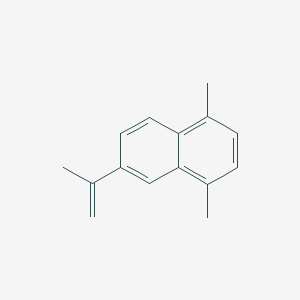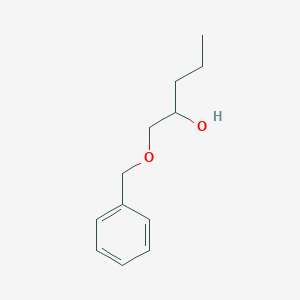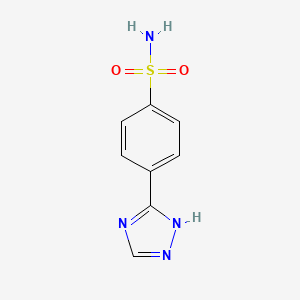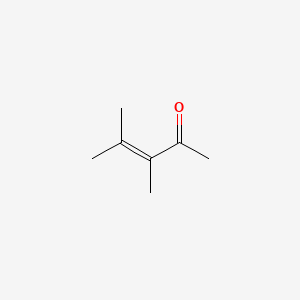![molecular formula C8H14S B14748427 9-Thiabicyclo[3.3.1]nonane CAS No. 281-15-2](/img/structure/B14748427.png)
9-Thiabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo[3.3.1]nonane: is a sulfur-containing bicyclic compound with the molecular formula C₈H₁₄S. It is characterized by a unique bicyclic structure that includes a sulfur atom, making it an interesting subject of study in organic chemistry. This compound is known for its stability and versatility, which allows it to participate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a well-ventilated hood due to the hazardous nature of the reagents. The reaction mixture is cooled to -50 to -60°C using an acetone-dry ice bath, and the sulfur dichloride is added slowly to the cyclooctadiene solution in dichloromethane. The mixture is then allowed to warm to room temperature, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, forming derivatives such as azides and cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azides and cyanides.
Aplicaciones Científicas De Investigación
9-Thiabicyclo[3.3.1]nonane has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane involves its sulfur atom, which can participate in various chemical reactions. The sulfur atom’s ability to form episulfonium intermediates allows for efficient nucleophilic substitution reactions. These intermediates can be captured by a wide variety of nucleophiles, leading to the formation of diverse derivatives .
Comparación Con Compuestos Similares
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: 9-Thiabicyclo[3.3.1]nonane is unique due to its sulfur atom, which imparts distinct reactivity and stability compared to its oxygen and selenium analogs. The sulfur atom’s ability to participate in nucleophilic substitution reactions via episulfonium intermediates is a key feature that sets it apart from similar compounds .
Propiedades
Número CAS |
281-15-2 |
|---|---|
Fórmula molecular |
C8H14S |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
9-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14S/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2 |
Clave InChI |
PXIVTQKYHYIJES-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


